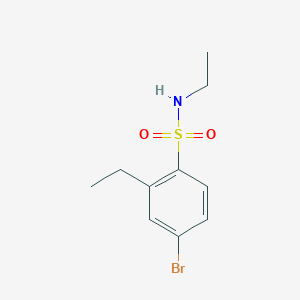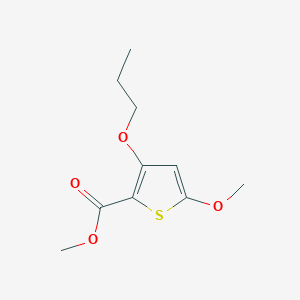![molecular formula C14H20ClN B15091333 4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)
4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its cyclopropane ring fused to a naphthalene moiety, which is further substituted with a dimethyl group and an amine hydrochloride group. The compound’s distinct structure makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride typically involves multiple steps One common approach starts with the preparation of the cyclopropane ring, followed by its fusion to the naphthalene moiety
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions, purification steps such as recrystallization, and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Wirkmechanismus
The mechanism of action of 4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-ylmethanamine hydrochloride
- 1,2,3,4-Tetrahydronaphthalene
- Tetralin
Uniqueness
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C14H20ClN |
|---|---|
Molekulargewicht |
237.77 g/mol |
IUPAC-Name |
1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-13(2)7-8-14(9-12(14)15)11-6-4-3-5-10(11)13;/h3-6,12H,7-9,15H2,1-2H3;1H |
InChI-Schlüssel |
WNMSROYTWIWHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC2N)C3=CC=CC=C31)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B15091270.png)
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)
![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)
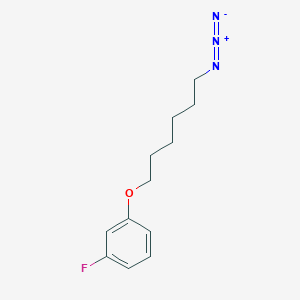
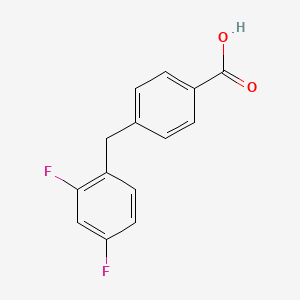


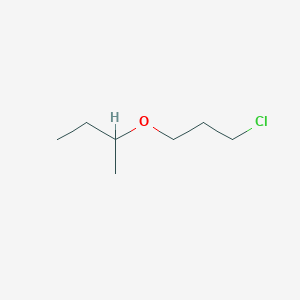
![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)
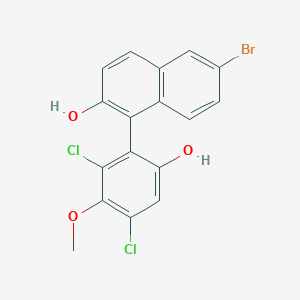
![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
